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Compound of Interest

Compound Name: 2-(2-Oxopropyl)-2H-tetrazole

CAS No.: 13616-38-1; 83485-71-6

Cat. No.: B2413163

Get Quote

Synthesis, Characterization, and Molecular
Properties
Molecular Identity & Physical Constants
The molecule 1-(2H-tetrazol-2-yl)propan-2-one represents a critical structural motif in medicinal

chemistry, serving as a bioisostere for carboxylic acid derivatives and a key intermediate in the

synthesis of neuroactive compounds (e.g., Cenobamate analogues).

Precise molecular weight determination is foundational for stoichiometric accuracy in synthesis

and metabolic tracking.

1.1 Exact Molecular Weight Calculation
The molecular weight is derived from standard atomic weights (IUPAC).
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Element Symbol Count
Atomic Mass
(u)

Subtotal (
g/mol )

Carbon C 4 12.011 48.044

Hydrogen H 6 1.008 6.048

Nitrogen N 4 14.007 56.028

Oxygen O 1 15.999 15.999

Total 126.119

Key Properties:

Molecular Formula: C₄H₆N₄O

Exact Mass (Monoisotopic): 126.0542 g/mol

CAS Number: Not widely listed for the isolated simple ketone; often generated in situ or as

the 2-chlorophenyl analogue (CAS 1259059-71-6).

Predicted Physical State: Low-melting solid or viscous oil (based on polarity of the tetrazole

ring vs. the small alkyl chain).

Synthesis & Regioselectivity (The "N2 Challenge")
The primary technical hurdle in working with 1-(2H-tetrazol-2-yl)propan-2-one is regioselectivity.

Alkylation of 1H-tetrazole with chloroacetone typically yields a mixture of N1- and N2- isomers.

N2-Isomer (Target): Thermodynamically favored in non-polar solvents; often less polar.

N1-Isomer (Impurity): Kinetically favored; often more polar.

2.1 Reaction Mechanism & Pathway
The following diagram illustrates the bifurcation in the alkylation pathway and the

thermodynamic equilibrium.
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Figure 1: Divergent alkylation pathways of the tetrazolate anion. N2-selectivity is enhanced by

solvent choice and thermodynamic control.

2.2 Optimized Synthesis Protocol
To maximize the yield of the 2H-isomer, the following protocol utilizes solvent effects to steer

regioselectivity.

Reagents:

1H-Tetrazole (1.0 eq)[1]

Chloroacetone (1.1 eq)

Triethylamine (Et₃N) or K₂CO₃ (1.2 eq)

Solvent: Acetone (favors mixture) or Toluene (favors N2).

Step-by-Step Methodology:

Activation: Dissolve 1H-tetrazole in Toluene. Add K₂CO₃ and stir at room temperature for 30

min to generate the tetrazolate anion.

Alkylation: Add chloroacetone dropwise at 0°C to suppress kinetic N1 formation.

Reflux: Heat the mixture to reflux (110°C) for 4-6 hours. Note: Higher temperatures promote

thermodynamic equilibration toward the more stable N2 isomer.

Workup: Filter inorganic salts. Concentrate the filtrate.
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Purification (Critical): The crude oil contains both isomers.

Technique: Flash Column Chromatography (Silica Gel).

Eluent: Hexane:Ethyl Acetate (Gradient 80:20 → 50:50).

Observation: The N2-isomer (less polar) typically elutes first. The N1-isomer elutes

second.

Characterization: Distinguishing Isomers
Validating the structure requires distinguishing the 2H-isomer from the 1H-isomer. NMR

spectroscopy provides the most definitive evidence.

3.1 NMR Diagnostic Signals
The chemical environment of the tetrazole ring carbons and protons differs significantly

between N1 and N2 substitution.

Feature N2-Isomer (Target)
N1-Isomer
(Impurity)

Mechanistic
Reason

¹³C NMR (Ring

Carbon)
~160 - 165 ppm ~150 - 155 ppm

N2 substitution

preserves greater

aromaticity/symmetry,

shifting the ring

carbon downfield.

¹H NMR (Ring Proton) ~8.5 - 9.0 ppm ~9.0 - 9.5 ppm

N1-isomers often

show a more

deshielded proton due

to electronic

asymmetry.

Polarity (TLC) Higher R_f Lower R_f

N2-isomers have a

lower dipole moment

compared to N1-

isomers.
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3.2 Self-Validating QC Checklist
Before proceeding to application, the synthesized material must pass this checklist:

Mass Spec: Observed [M+H]⁺ peak at ~127.06 Da.

TLC: Single spot, R_f > 0.4 (in 1:1 Hex/EtOAc), confirming removal of N1 isomer.

¹H NMR: Integration of the methylene group (-CH₂-) matches the tetrazole proton (2:1 ratio).

Applications & Context
1-(2H-tetrazol-2-yl)propan-2-one is not merely a solvent or reagent; it is a "minimalist scaffold"

in drug design.

Bioisosterism: The 2H-tetrazole moiety mimics the carboxylate anion (-COO⁻) in metabolic

stability and hydrogen bonding capability but with improved membrane permeability.

Pharmaceutical Precursor: This ketone is a direct structural analogue to the side chain of

Cenobamate (an anti-epileptic drug). In Cenobamate, the propan-2-one backbone is

modified with a chlorophenyl group, but the N2-alkylation chemistry remains the identical

critical quality attribute (CQA).

Energetic Materials: Tetrazole derivatives are investigated as high-nitrogen energetic

plasticizers. The low molecular weight of this specific ketone makes it a candidate for tuning

oxygen balance in energetic formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b2413163?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2413163?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

